REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:27][N:7]2[C:8](=[O:22])[c:9]3[cH:10][cH:11][cH:12][cH:13][c:14]3[CH:15]([C:19](=[O:20])[OH:21])[C:16]2([CH3:17])[CH3:18])[cH:6][cH:23][c:24]1[O:25][CH3:26].[CH:28]1([N:29]2[C:30]([CH3:31])([CH3:32])[CH:33]([C:34]([OH:35])=[O:36])[c:37]3[c:38]([cH:39][cH:40][cH:41][cH:42]3)[C:43]2=[O:44])[CH2:45][CH2:46]1.[OH:55][C:56]([C:57]([F:58])([F:59])[F:60])=[O:61].[c:47]1([S:48][CH3:49])[cH:50][cH:51][cH:52][cH:53][cH:54]1>>[NH:7]1[C:8](=[O:22])[c:9]2[cH:10][cH:11][cH:12][cH:13][c:14]2[CH:15]([C:19](=[O:20])[OH:21])[C:16]1([CH3:17])[CH3:18]
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Name
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COc1ccc(CN2C(=O)c3ccccc3C(C(=O)O)C2(C)C)cc1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN2C(=O)c3ccccc3C(C(=O)O)C2(C)C)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)C(C(=O)O)c2ccccc2C(=O)N1C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ccccc1
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Name
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Type
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product
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Smiles
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CC1(C)NC(=O)c2ccccc2C1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |